molecular formula C22H17N3O5 B11115477 2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methyl-6-nitrophenol

2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methyl-6-nitrophenol

Cat. No.: B11115477
M. Wt: 403.4 g/mol
InChI Key: YCKUZSPYIRSSNU-UHFFFAOYSA-N
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Description

2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a heterocyclic aromatic organic compound, and is substituted with methoxy, methyl, and nitro groups, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL typically involves a multi-step process:

    Formation of the Benzoxazole Core: This step involves the cyclization of 2-aminophenol with 4-methoxybenzaldehyde under acidic conditions to form the benzoxazole ring.

    Introduction of the Nitro Group: Nitration of the benzoxazole derivative is carried out using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Imino Group: The final step involves the condensation of the nitro-substituted benzoxazole with 4-methyl-6-nitrophenol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino and nitro groups play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application, but generally, the compound can modulate biochemical pathways by inhibiting or activating key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-4-METHYL-6-HYDROXYPHENOL
  • 2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-4-METHYL-6-CHLOROPHENOL

Uniqueness

2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL is unique due to the presence of both nitro and imino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methyl-6-nitrophenol

InChI

InChI=1S/C22H17N3O5/c1-13-9-15(21(26)19(10-13)25(27)28)12-23-16-5-8-20-18(11-16)24-22(30-20)14-3-6-17(29-2)7-4-14/h3-12,26H,1-2H3

InChI Key

YCKUZSPYIRSSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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